![molecular formula C11H18ClNOS B1396428 [1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride CAS No. 1332529-11-9](/img/structure/B1396428.png)
[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride
説明
“[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride” is a chemical compound with the molecular formula C11H18ClNOS and a molecular weight of 247.79 g/mol1. It is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, the specific synthesis process for “[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride” is not readily available in the search results. However, related compounds such as “{[1-(2-Thienylmethyl)piperidin-3-yl]methyl}amine” are available2, suggesting that similar synthetic routes may be applicable.Molecular Structure Analysis
The molecular structure of “[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride” is defined by its molecular formula, C11H18ClNOS1. Unfortunately, the specific structural details such as bond lengths and angles are not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving “[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride” are not provided in the search results. Further research would be required to determine its reactivity and potential applications in chemical synthesis.Physical And Chemical Properties Analysis
The physical and chemical properties of “[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride” are not fully detailed in the search results. Its molecular weight is 247.79 g/mol1, but other properties such as melting point, boiling point, and solubility are not provided.科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques : Several studies have focused on synthesizing various compounds related to piperidine derivatives, employing different techniques and characterizing them using spectroscopy and crystallography. For example, Girish et al. (2008) synthesized [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, a compound similar in structure to the subject compound, using condensation methods and characterized it using X-ray crystallography (Girish et al., 2008).
Crystal Structure Analysis : The crystal structures of related compounds, such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, have been extensively studied. These analyses reveal details like monoclinic crystal classes, cell parameters, and chair conformations of the piperidine rings, providing insights into the molecular structure and stability of these compounds (Benakaprasad et al., 2007).
Chemical Transformations and Applications
Chemical Transformations : Research like that of Vervisch et al. (2012) demonstrates the use of non-activated aziridines, similar in structure to the piperidine derivatives, in synthesizing novel compounds through microwave-assisted ring expansion and radical-induced translocation, indicating potential applications in synthetic chemistry (Vervisch et al., 2012).
Impurity Identification in Pharmaceutical Products : Investigations into impurities in pharmaceuticals, such as cloperastine hydrochloride (a piperidine derivative), help in developing methods for the quantitative analysis of these impurities, ensuring the purity and safety of pharmaceutical products (Liu et al., 2020).
Catalytic and Biological Properties
Catalysis : Studies like those by Dönges et al. (2014) explore the use of piperidine derivatives in catalyzing oxidative cyclization reactions, highlighting their potential as catalysts in organic synthesis (Dönges et al., 2014).
Antimicrobial Activities : Research by Ovonramwen et al. (2019) focuses on synthesizing and characterizing piperidine derivatives for microbial activity screening. These studies demonstrate the potential of such compounds in developing new antimicrobial agents (Ovonramwen et al., 2019).
Safety And Hazards
The specific safety and hazard information for “[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride” is not provided in the search results. As a research chemical, it should be handled with appropriate safety precautions to prevent exposure and contamination.
将来の方向性
The future directions for research on “[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride” are not specified in the search results. Given its status as a research chemical, future studies may focus on elucidating its chemical properties, reactivity, and potential applications in various fields.
特性
IUPAC Name |
[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS.ClH/c13-9-10-3-1-5-12(7-10)8-11-4-2-6-14-11;/h2,4,6,10,13H,1,3,5,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMJRHOLCHTKFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CS2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



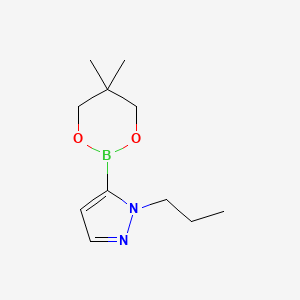
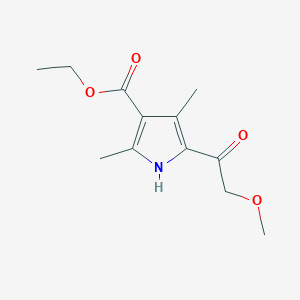
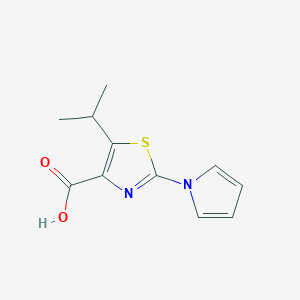


![2-({4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1396355.png)
![1-{7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1396357.png)
![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1396359.png)
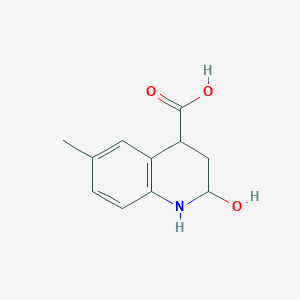
![Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate](/img/structure/B1396361.png)
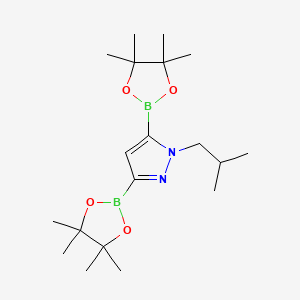

![2-[(4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396366.png)
![2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396367.png)